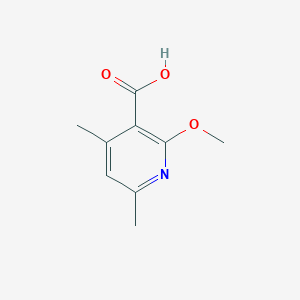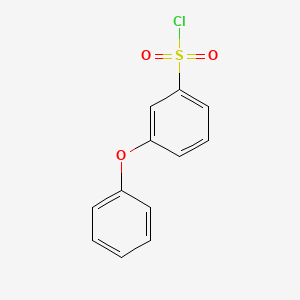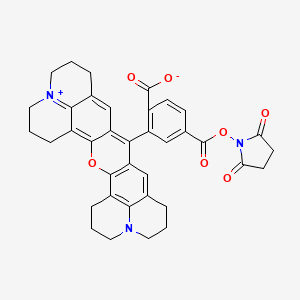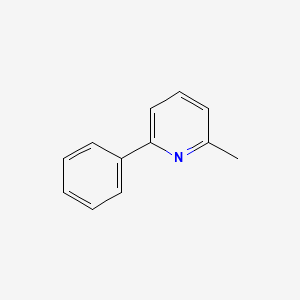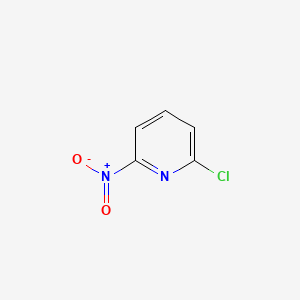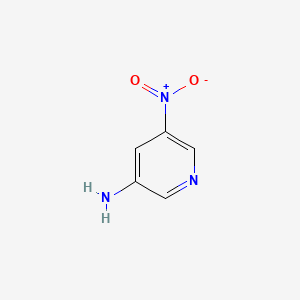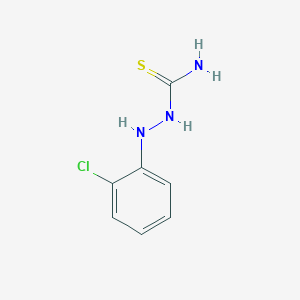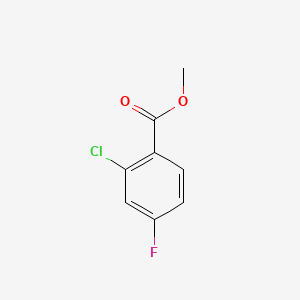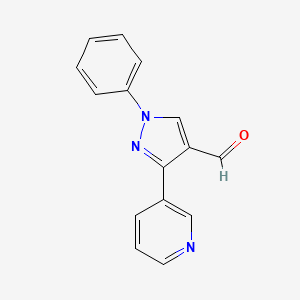
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Chitosan Schiff Bases Synthesis: This compound was used to synthesize Schiff bases with chitosan, which showed promising antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases did not exhibit cytotoxic activity (Hamed et al., 2020).
Cytotoxicity and Anticancer Agents
- Synthesis for Anticancer Activity: A study demonstrated the synthesis of derivatives of this compound, evaluating their cytotoxicity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, indicating potential as anticancer agents (Alam et al., 2017).
Synthesis of Novel Derivatives
Pyrazolinone and Pyrazole Derivatives
This compound was involved in the synthesis of novel pyrazolinone and pyrazole derivatives, demonstrating its utility in creating new chemical entities (Aly et al., 2004).
Trifluoromethyl-Substituted Pyrazolopyridines
A study highlighted its role in synthesizing trifluoromethyl-substituted pyrazolopyridines, exploring new chemical pathways and structures (Palka et al., 2014).
Synthesis of Pyrimide Derivatives
It was used in the synthesis of pyrimide derivatives, showcasing its versatility in heterocyclic chemistry (Rathod & Solanki, 2018).
Mécanisme D'action
Target of Action
Related compounds have shown antiproliferative activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Biochemical Pathways
Related compounds have been associated with the induction of apoptosis and reduction of cell proliferation .
Result of Action
Related compounds have shown antiproliferative effects and the induction of cell death .
Analyse Biochimique
Biochemical Properties
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. For instance, this compound has been observed to inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to bind to the active site of kinases, thereby preventing substrate phosphorylation . This inhibition can result in downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may diminish over time due to compound degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes .
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJJNBAJELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358095 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-50-3 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo, and what types of heterocyclic compounds can be synthesized from it?
A1: this compound serves as a crucial starting material for synthesizing diverse heterocyclic compounds. [] For instance, reacting it with ethyl bromoacetate and sodium sulfide yields 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester. [] This ester can be further modified; alkaline hydrolysis produces the corresponding acid, while reacting it with hydrazine hydrate forms the corresponding hydrazide. [] This hydrazide is further reacted with potassium isocyanate and ammonium isothiocyanate to yield triazole and thiadiazole derivatives, respectively. [] Furthermore, reacting the aldehyde with hydroxylamine hydrochloride produces 4-cyanopyrazol-5-one. [] Treatment of this compound with phosphorus oxychloride (POCl3) leads to the formation of 5-chloro-4-cyanopyrazole, which upon reaction with hydrazines yields pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. [] These examples showcase the versatility of this compound as a building block in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


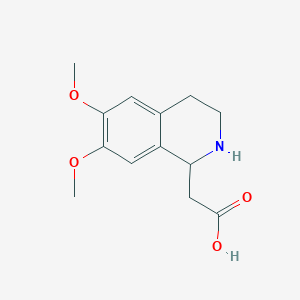
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)
